molecular formula C19H22N2O4 B5577999 N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide

Cat. No.: B5577999
M. Wt: 342.4 g/mol
InChI Key: QNTGGWPCCZYDFR-UHFFFAOYSA-N
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Description

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is a bis-acetamide derivative featuring a central methyl group attached to a phenyl ring substituted at positions 3 and 4 with methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups, respectively. The compound’s molecular formula is C₁₉H₂₃N₂O₄, with a molecular weight of 343.4 g/mol. Its structure includes two acetamide (-NHCOCH₃) groups bonded to the methyl carbon, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name

N-[acetamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)20-19(21-14(2)23)16-9-10-17(18(11-16)24-3)25-12-15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTGGWPCCZYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide typically involves multiple steps. One common method includes the acetylation of 3-methoxy-4-(phenylmethoxy)aniline with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism by which N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and phenylmethoxy groups can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target : N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide C₁₉H₂₃N₂O₄ 343.4 3-methoxy, 4-phenylmethoxy Bis-acetamide, benzyl ether Research (inferred)
: 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide C₃₂H₃₃NO₅ 511.6 3,4-dibenzyloxy/methoxy, ethyl linker Acetamide, benzyl ether Polymer/materials research
: M8-B (hydrochloride) - - 3-methoxy-4-(phenylmethoxy)phenyl, thiophene Carboxamide, aminoethyl Antiviral research [7]
: Mandipropamid C₁₉H₂₁ClN₂O₅ 412.8 3-methoxy, 4-propynyloxy Acetamide, propargyl ether Agricultural pesticide [10]

Key Observations

Substituent Effects: The target’s 4-phenylmethoxy group increases lipophilicity compared to Mandipropamid’s 4-propynyloxy group, which may enhance membrane permeability but reduce solubility. ’s dibenzyloxy/methoxy substituents and ethyl linker contribute to higher molecular weight (511.6 vs.

Functional Group Contributions :

  • The bis-acetamide core in the target compound provides dual hydrogen-bonding sites, unlike the single acetamide in Mandipropamid or the carboxamide in . This could influence interactions with biological targets or polymer matrices [7], [10].

Applications :

  • Mandipropamid () is explicitly used as a pesticide, highlighting the role of alkoxy substituents in agrochemical activity. The target’s phenylmethoxy group may offer similar bioactivity but requires further validation [10].
  • ’s thiophene-carboxamide derivative with identical aryl ether substituents suggests that the 3-methoxy-4-(phenylmethoxy)phenyl motif is versatile in drug design, particularly for antiviral agents [7].

Biological Activity

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 299.29 g/mol
  • IUPAC Name : N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide

This compound features an acetylamino group, methoxy groups, and a phenylmethoxy moiety, contributing to its unique biological properties.

Anticancer Activity

Research has indicated that compounds similar to N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide exhibit significant anticancer activity. A study showed that certain derivatives with similar structures inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that it exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide has been tested for its ability to inhibit specific enzymes. For instance, it showed promising results in inhibiting urease activity, which is crucial for treating conditions like urinary tract infections and kidney stones. The inhibition was attributed to the compound's ability to form hydrogen bonds with the enzyme's active site .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of acetamide derivatives and tested their anticancer properties. Among these, N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide was highlighted for its potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that structural modifications could enhance the biological activity further .

CompoundCell LineIC50 (µM)
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamideMCF-715
Control (Doxorubicin)MCF-70.5

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various acetamide derivatives, including our compound of interest. The results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus, suggesting a potential role in treating infections caused by this pathogen .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: Urease Inhibition

In research focusing on urease inhibition, N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide demonstrated significant inhibition with an IC50 value of 25 µM. This finding suggests its potential application in treating urease-related disorders .

CompoundIC50 (µM)
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide25
Control (Thiourea)10

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